![molecular formula C18H20N4O4 B14147461 diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate CAS No. 75953-40-1](/img/structure/B14147461.png)
diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate is a complex organic compound with the molecular formula C18H20N4O4 and a molecular weight of 356.381 . It contains multiple functional groups, including aromatic rings, carbamates, and an azo group, making it a versatile compound in various chemical reactions .
Vorbereitungsmethoden
The synthesis of diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate involves several steps. One common method includes the reaction of 4-[(E)-phenyldiazenyl]benzene-1,3-diamine with diethyl carbonate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution. Major products formed from these reactions include nitro compounds, amines, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form active amines, which can then interact with biological targets. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate can be compared with other similar compounds, such as:
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,4-diyl}biscarbamate: Similar structure but different positioning of the carbamate groups.
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,2-diyl}biscarbamate: Different positioning of the carbamate groups.
This compound: Different substituents on the aromatic ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75953-40-1 |
---|---|
Molekularformel |
C18H20N4O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
ethyl N-[3-(ethoxycarbonylamino)-4-phenyldiazenylphenyl]carbamate |
InChI |
InChI=1S/C18H20N4O4/c1-3-25-17(23)19-14-10-11-15(16(12-14)20-18(24)26-4-2)22-21-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,19,23)(H,20,24) |
InChI-Schlüssel |
QKYSZQMDKOEQAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.